molecular formula C10H8N2O B11913416 6-Methoxy-1H-indole-5-carbonitrile

6-Methoxy-1H-indole-5-carbonitrile

Cat. No.: B11913416
M. Wt: 172.18 g/mol
InChI Key: GCUJAUAHRFFUQZ-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound includes a methoxy group at the 6th position and a carbonitrile group at the 5th position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy and carbonitrile groups can be introduced through subsequent functionalization reactions.

For example, starting with 6-methoxyindole, the nitrile group can be introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide. This reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: 6-Methoxy-1H-indole-5-amine.

    Substitution: 3-substituted indole derivatives.

Scientific Research Applications

6-Methoxy-1H-indole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyindole: Lacks the nitrile group, making it less reactive in certain chemical transformations.

    5-Cyanoindole: Lacks the methoxy group, which may affect its biological activity and solubility.

    6-Methoxy-1H-indole-3-carbonitrile:

Uniqueness

6-Methoxy-1H-indole-5-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-methoxy-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-10-5-9-7(2-3-12-9)4-8(10)6-11/h2-5,12H,1H3

InChI Key

GCUJAUAHRFFUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)C#N

Origin of Product

United States

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